Stereochemical Identity: Cis vs. Trans Diastereoisomer CAS Assignment and Vendor Purity Specifications
Two discrete stereoisomers of benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate are commercially available under separate CAS numbers, reflecting distinct cis and trans relative configurations at the C-3 (fluorine) and C-4 (cyclopropylamino) positions . The (3S,4R)-cis isomer (CAS 1544006-72-5) and the (3S,4S)-trans isomer (CAS 2102410-60-4) are catalogued with purity specifications of 95.0% and 95–98% respectively by independent suppliers . This stereochemical dichotomy is absent in achiral comparators such as benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) or tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS 887588-04-7), which cannot serve as spatial mimetics of either isomer.
| Evidence Dimension | Stereochemical configuration and CAS registry specificity |
|---|---|
| Target Compound Data | Two discrete isomers: (3S,4R)-cis CAS 1544006-72-5 (purity 95.0%); (3S,4S)-trans CAS 2102410-60-4 (purity 95–98%) |
| Comparator Or Baseline | Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1): achiral at C-3/C-4, no fluorine, no cyclopropylamino group; tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS 887588-04-7): C-3 substitution only, no fluorine, different protecting group |
| Quantified Difference | Two stereochemically defined, individually CAS-numbered isomers vs. one achiral or regioisomerically distinct comparator; purity range documented (95–98%) vs. unspecified for comparators in non-dedicated catalogues |
| Conditions | Commercial vendor catalogue specifications (Fluorochem, GLPBIO, ChemicalBook); CAS registry assignment |
Why This Matters
For SAR-driven medicinal chemistry programmes, ordering the incorrect stereoisomer wastes synthesis cycles and produces non-reproducible biological data; the two-CAS-number system enables unambiguous procurement of the exact diastereoisomer required.
- [1] PubChem Compound Summary CID 68289601. (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed 2026. View Source
